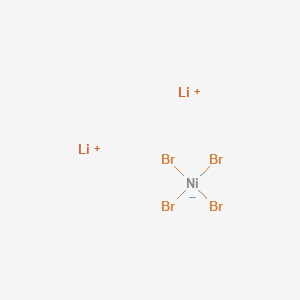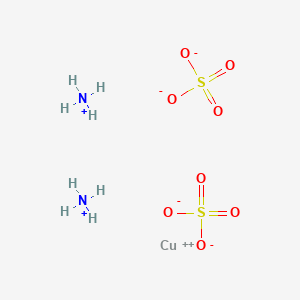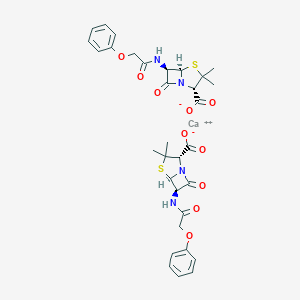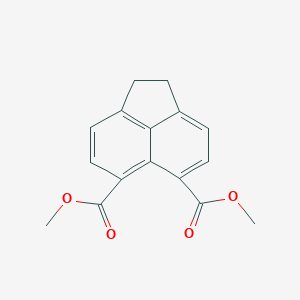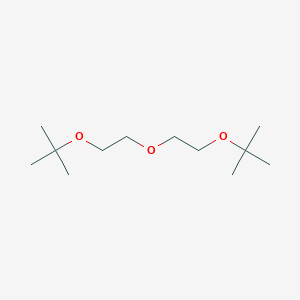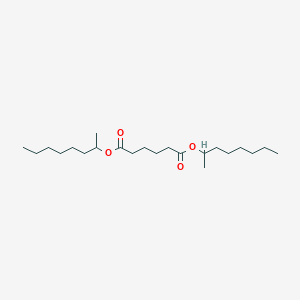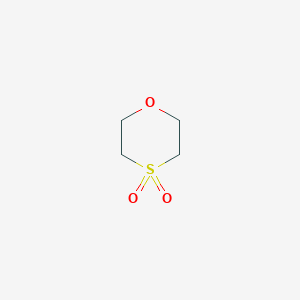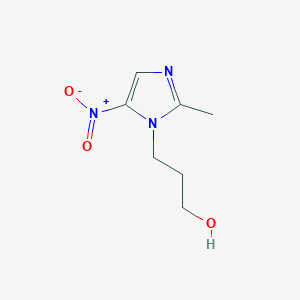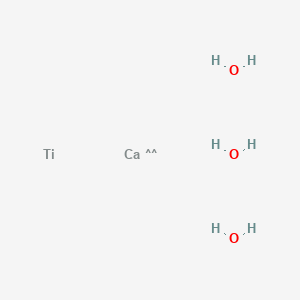
perovskite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perovskite is a type of mineral that has gained significant attention in recent years due to its potential applications in various fields, including solar cells, electronics, and catalysis. It is named after Russian mineralogist Lev Perovski and has a unique crystal structure that makes it an attractive material for research and development.
Mecanismo De Acción
The mechanism of action of perovskite is not yet fully understood. However, it is believed that the unique crystal structure of perovskite allows for efficient charge transfer, which is essential for its photovoltaic properties. In catalysis, perovskite's high surface area and unique electronic properties allow for efficient catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
Perovskite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that perovskite may have toxic effects on living organisms. Therefore, further research is needed to fully understand the potential health risks associated with perovskite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Perovskite's unique properties make it an attractive material for research and development. Its high efficiency in converting sunlight into electricity and its potential as a catalyst for various chemical reactions make it an excellent material for lab experiments. However, perovskite is also known for its instability, which can make it challenging to work with in certain lab settings.
Direcciones Futuras
There are several future directions for perovskite research. One of the most significant areas of research is the development of more stable and durable perovskite materials. This will enable perovskite to be used in a wider range of applications, including large-scale solar energy production. Additionally, researchers are exploring the use of perovskite in other fields, such as optoelectronics and data storage. Finally, there is a need for further research into the potential health risks associated with perovskite to ensure that its use is safe for humans and the environment.
In conclusion, perovskite is a promising material with significant potential in various fields, including solar cells, catalysis, and optoelectronics. Its unique crystal structure and electronic properties make it an attractive material for research and development. However, further research is needed to fully understand its mechanism of action, potential health risks, and to develop more stable and durable perovskite materials.
Métodos De Síntesis
Perovskite can be synthesized using various methods, including solution-based methods, solid-state reactions, and vapor deposition techniques. The most commonly used method is the solution-based method, which involves mixing metal halides and lead halides in a solvent to form a perovskite precursor solution. This solution is then deposited onto a substrate and annealed to form a perovskite film.
Aplicaciones Científicas De Investigación
Perovskite has been extensively studied in the field of photovoltaics due to its high efficiency in converting sunlight into electricity. Recent advancements in perovskite solar cells have resulted in power conversion efficiencies exceeding 25%, which is comparable to traditional silicon-based solar cells. Perovskite has also shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
Propiedades
Número CAS |
12194-71-7 |
|---|---|
Nombre del producto |
perovskite |
Fórmula molecular |
CaH6O3Ti |
Peso molecular |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
Clave InChI |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
SMILES canónico |
O.O.O.[Ca].[Ti] |
Sinónimos |
calcium titanium oxide CaTiO3 perovskite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



